molecular formula C9H11BrN2O3 B14042336 Ethyl 1-amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxylate

Ethyl 1-amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxylate

Cat. No.: B14042336
M. Wt: 275.10 g/mol
InChI Key: VHFYEFSVUFGACM-UHFFFAOYSA-N
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Description

Ethyl 1-amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxylate is a heterocyclic organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 3-methylpyridine followed by esterification and subsequent amination. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted pyridine derivatives
  • Oxidized or reduced forms of the original compound
  • Carboxylic acids from ester hydrolysis

Scientific Research Applications

Ethyl 1-amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Comparison: Ethyl 1-amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

ethyl 1-amino-5-bromo-3-methyl-6-oxopyridine-2-carboxylate

InChI

InChI=1S/C9H11BrN2O3/c1-3-15-9(14)7-5(2)4-6(10)8(13)12(7)11/h4H,3,11H2,1-2H3

InChI Key

VHFYEFSVUFGACM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=O)N1N)Br)C

Origin of Product

United States

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